Physicochemical properties of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Title: Physicochemical Profiling and Bioisosteric Applications of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery Executive Summary The transition from flat, sp2-rich aromatic molecules to three-dimensi...

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Profiling and Bioisosteric Applications of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Modern Drug Discovery

Executive Summary

The transition from flat, sp2-rich aromatic molecules to three-dimensional, sp3-rich architectures is a defining paradigm in contemporary drug discovery[1]. Among the most privileged scaffolds facilitating this "escape from flatland" are spirocyclic oxetanes[2]. This technical guide provides an in-depth analysis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane , a highly versatile, conformationally restricted bioisostere. By replacing traditional morpholine or piperazine rings with this spirocyclic diamine, medicinal chemists can systematically optimize physicochemical properties—specifically by attenuating basicity, enhancing aqueous solubility, and improving metabolic stability[3].

Structural Identity and Physicochemical Profiling

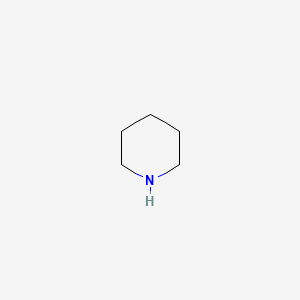

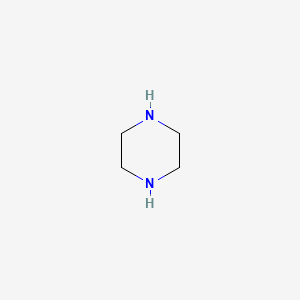

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane consists of a four-membered oxetane ring spiro-fused to a six-membered piperazine-like ring[4]. The presence of the N-methyl group at position 8 restricts one basic center, leaving the secondary amine at position 5 available as a primary synthetic vector for Buchwald-Hartwig aminations, SNAr reactions, or amide couplings[5].

Low MW allows for integration into larger APIs without exceeding Lipinski limits.

Fraction sp3 (Fsp3)

1.00

100% sp3 carbon character ensures a rigid, 3D spatial geometry, reducing off-target intercalation[1].

H-Bond Donors (HBD)

1

The N5 secondary amine provides a single HBD, useful for target engagement prior to functionalization.

H-Bond Acceptors (HBA)

3

N5, N8, and O2 act as HBAs, driving aqueous solubility.

The Causality of Bioisosteric Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific spirocycle outperforms traditional heterocycles. The integration of the oxetane ring is not merely a structural novelty; it is a calculated physicochemical intervention[7].

Attenuation of Amine Basicity & hERG Mitigation: Traditional piperazines often possess a high pKa (~9.0-9.5), leading to protonation at physiological pH, which increases the volume of distribution (Vss) and the risk of hERG channel blockade[8]. The oxetane oxygen in the spiro[3.5]nonane system exerts a strong electron-withdrawing inductive effect across the spiro-carbon[3]. This pulls electron density away from the nitrogen atoms, lowering their pKa. A lower pKa reduces the basicity of the terminal amine, directly mitigating hERG liability and phospholipidosis risks[3].

Metabolic Stability Enhancement: Morpholine and piperazine rings are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to rapid ring opening or dealkylation[3]. By replacing the metabolically labile methylene (CH2) groups with a spiro-oxetane, the molecule gains steric shielding[9]. The oxetane ring is highly resistant to oxidative metabolism, thereby lowering the intrinsic clearance (CLint) and extending the in vivo half-life[9].

Aqueous Solubility: The strong dipole moment of the oxetane ring, combined with its localized lone pairs, makes it an exceptional hydrogen bond acceptor[7]. When grafted onto lipophilic drug scaffolds, the spiro-oxetane drastically lowers the partition coefficient (LogD) and improves thermodynamic solubility by orders of magnitude compared to gem-dimethyl or simple cycloalkane analogs[3].

Fig 1. Mechanistic causality of bioisosteric replacement using spirocyclic oxetanes.

Self-Validating Experimental Protocols

To rigorously validate the physicochemical improvements imparted by 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, the following standardized, self-validating protocols are employed.

Protocol 1: High-Throughput Thermodynamic Solubility Assay

Causality: Kinetic solubility (from DMSO stocks) often overestimates true solubility due to supersaturation. Thermodynamic solubility from solid powder provides the true equilibrium state required for accurate oral bioavailability modeling.

Solid Dispensing: Dispense 1.0 mg of the functionalized spiro-compound (solid state) into a 2 mL glass vial.

Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) to mimic physiological blood pH.

Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at 25°C. Rationale: 24 hours ensures the system reaches true thermodynamic equilibrium between the solid and dissolved phases.

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

Quantification: Transfer the supernatant, dilute appropriately, and analyze via HPLC-UV against a standard calibration curve to determine the exact concentration (µg/mL).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: HLMs contain the full complement of CYP450 enzymes. By tracking the disappearance of the parent compound over time in the presence of NADPH (the mandatory electron donor for CYPs), we can calculate the intrinsic clearance (CLint).

Matrix Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: Ensures the system is at physiological temperature before enzymatic initiation.

Initiation: Add NADPH to a final concentration of 1 mM to initiate the CYP450-mediated oxidative reactions.

Time-Course Sampling: At precisely 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot from the reaction mixture.

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and preventing artificial degradation.

Analysis: Centrifuge the quenched samples (4,000 RPM, 10 min) and analyze the supernatant via LC-MS/MS to plot the natural log of remaining parent compound versus time.

Fig 2. Self-validating workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

The strategic application of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a sophisticated approach to overcoming the limitations of traditional flat heterocycles. By leveraging its unique physicochemical profile—driven by the inductive effects of the oxetane ring and the rigid sp3 geometry of the spiro-center—drug development professionals can systematically engineer safer, more soluble, and metabolically robust therapeutics.

References

Chemical Substance Information: 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1369143-13-4). NextSDS.[Link]

Structural Dynamics and 3D Conformation of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Technical Guide for Bioisosteric Drug Design

Executive Summary: Escaping Flatland Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" is designed to...

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland

Modern medicinal chemistry has increasingly shifted away from planar, sp2-rich aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" is designed to improve aqueous solubility, reduce off-target toxicity, and enhance the metabolic stability of drug candidates[1]. Within this paradigm, 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS: 1369143-13-4) has emerged as a highly valuable spirocyclic building block[2][3].

Acting as a conformationally restricted bioisostere for piperazine and morpholine, this scaffold introduces unique spatial vectors that can fundamentally alter the pharmacokinetic profile of a lead compound[4][5]. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the crystal structure and 3D conformational dynamics of this specific oxa-diazaspiro system. By detailing the causality behind its structural behavior and providing self-validating experimental protocols, this guide equips drug development professionals with the technical foundation necessary to leverage this scaffold in rational structure-based drug design (SBDD).

3D Conformational Architecture & Causality

The 3D geometry of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is governed by the orthogonal fusion of a 4-membered oxetane ring and a 6-membered piperazine ring at the C4 spiro junction. Understanding the causality of these micro-environments is critical for predicting receptor binding.

The Spiro Junction (C4) and Ring Orthogonality: The spiro carbon (C4) enforces a rigid, near-90° dihedral angle between the mean planes of the oxetane and piperazine rings. This orthogonality is the primary driver of the scaffold's 3D character, projecting the oxetane oxygen (O2) into a distinct spatial quadrant where it can act as a localized hydrogen-bond acceptor without interfering with the basicity of the piperazine nitrogens[5].

Piperazine Chair Dynamics & N5 Steric Shielding: The 6-membered piperazine moiety adopts a highly stable chair conformation[6]. Crucially, the spiro junction (C4) is strictly adjacent to the N5 nitrogen. This architectural feature creates a localized steric shield around N5, restricting its inversion barrier and slightly dampening its nucleophilicity compared to an unhindered secondary amine.

N8-Methyl Equatorial Preference: The N8 nitrogen is located at the distal 1,4-position relative to N5, separated from the bulky spiro junction by the C9 methylene bridge. Because N8 is unencumbered by the oxetane ring, the N8-methyl group strongly favors the equatorial position . An axial orientation would induce severe 1,3-diaxial steric clashes with the axial protons of C6 and C9, making the equatorial conformer the global energy minimum.

Oxetane Puckering: While cyclobutanes are heavily puckered, oxetanes in spiro systems are typically planar or exhibit very shallow puckering (angle < 10°) due to the lower torsional barrier of the C-O bonds[4].

Experimental Protocols: A Self-Validating System

To confidently incorporate this scaffold into computational models, researchers must validate its conformation in both the solid state (X-ray crystallography) and solution state (NMR). The following protocols form a self-validating loop.

Protocol 1: Salt Screening and Vapor Diffusion Crystallization (Solid-State Validation)

Causality: Free bases of low-molecular-weight spirocyclic amines are often oils or highly soluble solids that resist crystallization. Converting the diamine into a salt (e.g., dihydrochloride) increases the lattice energy and promotes highly ordered crystal packing driven by strong ionic and hydrogen-bonding networks[4].

Dissolution: Dissolve 50 mg of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane free base[3] in 1.0 mL of a 1:1 mixture of ethyl acetate and methanol.

Salt Formation: Slowly add 2.1 molar equivalents of anhydrous HCl (4M in dioxane) dropwise at 0 °C to precipitate the dihydrochloride salt.

Isolation: Isolate the salt via centrifugation (4000 rpm, 5 min) and dry under vacuum for 2 hours.

Inner Vial Setup: Dissolve the dried salt in a minimum volume (approx. 200 µL) of methanol in a 2 mL inner glass vial.

Outer Vial Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., acetone). Seal the outer vial tightly with a PTFE-lined cap.

Diffusion: Allow vapor diffusion to proceed undisturbed at room temperature for 7–14 days to yield single crystals suitable for X-ray diffraction.

Causality: X-ray crystallography provides a static, low-energy snapshot heavily influenced by crystal packing forces. To ensure the N8-methyl equatorial preference holds in physiological environments, 2D NOESY NMR is required. The presence or absence of specific Nuclear Overhauser Effect (NOE) cross-peaks validates the time-averaged spatial arrangement[6].

Sample Preparation: Dissolve 10 mg of the free base in 0.6 mL of CDCl₃ (to observe the unprotonated conformational equilibrium without solvent-exchange interference).

Resonance Assignment: Acquire standard 1D ¹H and ¹³C spectra to assign the piperazine and oxetane resonances.

NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

Cross-Peak Analysis: Analyze the cross-peaks. The absence of strong NOE signals between the N8-methyl protons and the axial protons of C6/C9, combined with strong vicinal NOEs to adjacent equatorial protons, confirms the equatorial positioning of the methyl group.

Quantitative Data Presentation

The following table summarizes the predicted and typical geometric parameters for the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold based on crystallographic data of analogous oxetane-piperazine spirocycles[4][7].

Parameter

Structural Feature

Typical Value / Range

Conformational Implication

Bond Length

C2-O (Oxetane)

1.44 - 1.46 Å

Standard ether-like bond, stable to basic conditions.

Bond Length

C4-N5 (Spiro-Amine)

1.47 - 1.49 Å

Slight elongation due to steric strain at the spiro junction.

Bond Angle

C1-O2-C3 (Oxetane)

~91.5°

Induces ring strain, increasing the localized dipole moment.

Bond Angle

C1-C4-C3 (Spiro Junction)

~88.0°

Enforces the strict orthogonality of the two ring systems.

Confirms the highly stable chair conformation of the 6-membered ring.

Visualizations of Structural Logic

Caption: Self-validating workflow for the 3D structural elucidation of spirocyclic amines.

Caption: Conformational equilibrium and spatial geometry of the spiro[3.5]nonane scaffold.

References

Title: 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information

Source: NextSDS

URL: [Link]

Title: 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane -[M82566]

Source: Synthonix, Inc.

URL: [Link]

Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[8]hexanes and spiro[3.3]heptanes

Source: RSC Publishing

URL: [Link]

Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!

Source: Chimia

URL: [Link]

Title: Spiro[3.5]nonenyl Meroterpenoid Lactones, Cryptolaevilactones G–L, an Ionone Derivative, and Total Synthesis of Cryptolaevilactone M from Cryptocarya laevigata

Source: Journal of Natural Products - ACS Publications

URL: [Link]

Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis

Source: CCS Chemistry

URL: [Link]

An In-depth Technical Guide to the Pharmacokinetic Profiling of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Derivatives

Introduction The Spirocyclic Scaffold: An Emerging Privileged Structure in Medicinal Chemistry In the modern era of drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentl...

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Spirocyclic Scaffold: An Emerging Privileged Structure in Medicinal Chemistry

In the modern era of drug discovery, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Medicinal chemists are increasingly "escaping from flatland" by embracing three-dimensional (3D) molecular architectures that offer superior target engagement and physicochemical properties.[1] Among these, spirocyclic scaffolds—structures where two rings are joined by a single common atom—have gained significant traction.[1] The inherent rigidity and 3D nature of spirocycles can lock a molecule's conformation, optimizing the orientation of binding elements and leading to enhanced potency and selectivity.[1] Furthermore, the introduction of these sp3-rich systems often correlates with improved drug-like properties, including higher solubility, better metabolic stability, and modulated lipophilicity, addressing key challenges in drug development.[1][2][3][4]

Profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Derivatives

The 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane core is a specific example of this promising structural class. It combines an oxetane ring with a substituted piperazine-like ring, creating a unique spatial arrangement of heteroatoms that can be pivotal for molecular interactions. While public domain data on the specific pharmacokinetic (PK) profiles of this exact derivative class is limited, its structural motifs are known to influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties favorably. For instance, oxetanes are recognized as valuable bioisosteres for carbonyl or gem-dimethyl groups, often reducing lipophilicity and improving metabolic stability.[4]

The Critical Role of Pharmacokinetics in Drug Discovery

A compound's biological activity is inconsequential if it cannot reach its target in the body at a sufficient concentration and for an appropriate duration. Pharmacokinetics is the study of "what the body does to a drug" and is a cornerstone of drug development.[5][6] Early and comprehensive PK profiling is essential to de-risk drug candidates, guide medicinal chemistry efforts, and ensure that promising compounds are not abandoned due to poor "drug-like" properties.[7][8][9] Understanding a compound's ADME profile allows researchers to predict its in vivo behavior, establish dosing regimens, and anticipate potential drug-drug interactions.[5][10]

Objective of This Guide

This technical guide provides a comprehensive framework for the robust pharmacokinetic profiling of novel 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. This document explains the causality behind experimental choices, provides self-validating, step-by-step methodologies for key in vitro and in vivo assays, and offers insights into data interpretation. It is designed for researchers, scientists, and drug development professionals to establish a rigorous, stage-appropriate ADME screening cascade for this exciting class of molecules.

Foundational Principles of Pharmacokinetic (ADME) Profiling

A tiered approach to ADME screening is crucial for efficient drug discovery.[8] Early-stage assays should be high-throughput to filter large numbers of compounds, while later-stage, lower-throughput assays provide more detailed mechanistic insights for lead optimization.

A Visualized Workflow for a Tiered ADME Screening Cascade

The following diagram illustrates a typical workflow, guiding a compound series from initial high-throughput screening to more detailed in vivo characterization.

Caption: Workflow for a typical in vivo pharmacokinetic study.

Integrating and Interpreting PK Data

The ultimate goal is to build a holistic ADME profile for each compound. Data from in vitro and in vivo studies must be integrated to understand the full picture. For example, high in vitro intrinsic clearance in liver microsomes should correlate with high clearance observed in vivo. A high efflux ratio in the Caco-2 assay may explain poor oral bioavailability in vivo. This integrated understanding is crucial for guiding the next cycle of chemical synthesis and moving a project toward a preclinical candidate. Regulatory bodies like the FDA and EMA provide detailed guidelines on the expectations for pharmacokinetic data in support of investigational new drug (IND) applications.

[11][12][13][14][15][16]

Conclusion

The pharmacokinetic profiling of novel chemical entities, such as the 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane class, is a multi-faceted but essential component of modern drug discovery. By employing a strategic, tiered approach that combines high-throughput in vitro screens with definitive in vivo studies, research teams can make data-driven decisions, optimize lead compounds efficiently, and increase the probability of selecting a clinical candidate with a favorable human PK profile. The methodologies and insights provided in this guide serve as a robust foundation for these critical activities.

References

AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved from [Link]

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved from [Link]

Lalloo, A., et al. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences, 110(1), 325-337. Retrieved from [Link]

European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

East, P., et al. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimization of Drug-like Properties in Drug Discovery. Humana Press. Retrieved from [Link]

Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]

JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

DMID, NIAID, NIH. (2024, October 9). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). Retrieved from [Link]

Nakagami, H., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(5), 2194-2203. Retrieved from [Link]

Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Pharmaceutical Reviews, 5(3). Retrieved from [Link]

NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

Drugs for Neglected Diseases Initiative. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

Bio-protocol. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

U.S. Food and Drug Administration. (2022, February). Population Pharmacokinetics Guidance for Industry. Retrieved from [Link]

Indigo Biosciences. (n.d.). Human P-Glycoprotein / MDR1 Drug Interaction Assay. Retrieved from [Link]

Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

U.S. Food and Drug Administration. (2024, July 29). Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing. Retrieved from [Link]

Stepan, A. F., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. Retrieved from [Link]

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. Retrieved from [Link]

Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

U.S. Food and Drug Administration. (2021, August). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

Wang, X., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (105), 53235. Retrieved from [Link]

Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Retrieved from [Link]

Creative Bioarray. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

MedChemica. (2017, July 21). Spirocycles in Drug Discovery. Retrieved from [Link]

ECA Academy. (n.d.). FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. Retrieved from [Link]

U.S. Department of Health and Human Services. (2024, November 30). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]

Ferguson, A. D., et al. (2024). Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities in Solution. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Retrieved from [Link]

NextSDS. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. Retrieved from [Link]

Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: A Technical Guide to a Novel Spirocyclic Scaffold for Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic shift from planar,...

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic shift from planar, aromatic systems to three-dimensional, sp3-rich scaffolds has been a significant driver of innovation, leading to compounds with improved solubility, metabolic stability, and target engagement.[1] Within this context, spirocyclic systems have emerged as particularly valuable motifs.[2] This technical guide provides an in-depth analysis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a novel spirocyclic scaffold with significant potential in drug discovery. While specific literature on this exact molecule is nascent, this guide will leverage data from closely related analogs to present its synthetic accessibility, key physicochemical properties, and prospective applications, particularly as a next-generation bioisostere for piperazine. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space and design next-generation therapeutics.

The Spirocyclic Advantage in Modern Drug Design

Spirocycles, defined as structures where two rings are linked by a single common atom, offer a unique and powerful platform for drug design.[1] Their inherent three-dimensionality allows for the projection of substituents into space in a well-defined manner, which can facilitate more precise and effective interactions with complex biological targets.[3] This structural rigidity can also lock the conformation of a molecule, optimizing the orientation of key binding elements and thereby enhancing potency and selectivity.[1]

The increasing prevalence of spirocyclic scaffolds in clinical candidates and approved drugs is a testament to their utility.[3] One of the key advantages of incorporating spirocyclic motifs is the ability to modulate fundamental physicochemical properties. For instance, the replacement of traditional six-membered rings like piperazine or morpholine with azaspirocycles has been shown to increase aqueous solubility, decrease lipophilicity, and improve metabolic stability.[1] This "scaffold hopping" from flatland to 3D architecture is a proven strategy for overcoming common drug development hurdles and generating new intellectual property.

Physicochemical Properties and Bioisosteric Potential

The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold combines several features that make it an attractive building block for medicinal chemistry. The presence of an oxetane ring, a four-membered cyclic ether, is particularly noteworthy. Oxetanes are recognized as valuable motifs that can act as polar equivalents to gem-dimethyl groups or as bioisosteric replacements for carbonyls, often leading to improved aqueous solubility and metabolic stability.[4]

The diazaspiro[3.5]nonane core itself has been explored as a bioisostere for piperazine, a ubiquitous fragment in centrally active drugs. While piperazine is often a key pharmacophoric element, it can also be associated with undesirable properties such as off-target activity (e.g., at hERG or dopamine receptors) and metabolic liabilities. The rigid, three-dimensional nature of the diazaspiro[3.5]nonane scaffold offers a compelling alternative, allowing for the preservation of key binding interactions while altering the overall molecular shape and properties.[5]

A notable example of this strategy is the replacement of the piperazine ring in the PARP inhibitor Olaparib with a diazaspiroalkane. This modification resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, along with reduced DNA damage and cytotoxicity.[3] This demonstrates the potential of spirocyclic diamines to fine-tune the pharmacological profile of a lead compound. The N-methyl group in 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane offers an additional vector for substitution or can be a key element for target recognition, while also potentially influencing the basicity of the distal nitrogen atom.

Table 1: Predicted Physicochemical Properties of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Caption: Proposed synthetic pathway for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Detailed Experimental Protocol (Prospective)

Step 1: Synthesis of N-(Benzyl((3-hydroxyoxetan-3-yl)methyl))-2-chloroacetamide

To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired chloroacetamide.

Step 2: Synthesis of 8-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one

Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 2 hours.

Monitor the intramolecular cyclization by TLC.

Carefully quench the reaction with water and extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude lactam, which may be used directly in the next step.

Step 3: Synthesis of 8-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C, add a solution of the lactam from Step 2 (1.0 eq) in THF dropwise.

Allow the reaction to stir at room temperature for 4 hours.

Monitor the reduction by TLC.

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water again.

Filter the resulting suspension and wash the filter cake with THF.

Concentrate the filtrate to yield the crude benzyl-protected diamine.

Step 4: Synthesis of 8-Benzyl-5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane

To a solution of the product from Step 3 (1.0 eq) in 1,2-dichloroethane (DCE), add aqueous formaldehyde (37%, 1.2 eq).

Stir the reaction at room temperature for 16 hours.

Quench the reaction with saturated aqueous sodium bicarbonate.

Extract the product with DCM, dry the combined organic layers, and concentrate.

Purify by column chromatography if necessary.

Step 5: Synthesis of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (Final Product)

Dissolve the N-benzyl, N'-methyl diamine from Step 4 in methanol.

Add palladium on carbon (10 wt. % Pd, catalytic amount).

Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

Filter the reaction mixture through a pad of Celite and wash with methanol.

Concentrate the filtrate under reduced pressure to yield the final product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Characterization and Spectroscopic Analysis (Prospective)

While specific spectroscopic data for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is not published, we can predict the key features based on the analysis of closely related structures, such as 2-oxa-7-azaspiro[3.5]nonane.[8]

¹H NMR (400 MHz, CDCl₃):

Oxetane Protons: Expect two distinct signals for the methylene groups of the oxetane ring, likely appearing as doublets or multiplets in the range of δ 4.0-4.8 ppm.

Piperidine Ring Protons: The protons on the piperidine ring adjacent to the spirocenter and the nitrogen atoms will appear as complex multiplets, likely in the range of δ 2.5-3.5 ppm.

N-Methyl Group: A sharp singlet corresponding to the three protons of the methyl group is expected around δ 2.3-2.5 ppm.

NH Proton: A broad singlet for the secondary amine proton, which may be exchangeable with D₂O, is anticipated. Its chemical shift will be concentration-dependent.

¹³C NMR (100 MHz, CDCl₃):

Spiro Carbon: A quaternary carbon signal for the spirocenter, typically in the range of δ 70-85 ppm.

Oxetane Carbons: Methylene carbons of the oxetane ring will likely appear in the range of δ 75-85 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 30-60 ppm.

N-Methyl Carbon: A signal for the methyl carbon is expected around δ 40-45 ppm.

Applications in Drug Discovery and Lead Optimization

The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold is a versatile building block that can be incorporated into a wide range of drug discovery programs. Its utility is particularly evident in the context of lead optimization, where fine-tuning of physicochemical and pharmacokinetic properties is critical.

Diagram of the Role as a Piperazine Bioisostere

Caption: Logic flow for using the spirocyclic scaffold as a piperazine bioisostere.

Key potential applications include:

CNS-Targeted Agents: The scaffold's three-dimensionality and potential for improved properties make it suitable for targets such as GPCRs, ion channels, and transporters in the central nervous system. The ability to modulate basicity and lipophilicity is crucial for achieving the desired brain penetration.

Oncology: As demonstrated with the olaparib analogs, this class of spirocycles can be used to develop highly selective enzyme inhibitors, potentially leading to drugs with improved therapeutic windows.[9]

Metabolic Diseases: The parent 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of GPR119 agonists for the treatment of type 2 diabetes. This highlights the utility of this spirocyclic system in targeting metabolic pathways.

Conclusion and Future Directions

The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold represents a novel and promising entry into the expanding world of three-dimensional building blocks for drug discovery. By combining the advantageous properties of the oxetane ring with the proven utility of the diazaspirocycle as a piperazine bioisostere, this scaffold offers medicinal chemists a powerful tool for overcoming common challenges in lead optimization. While further experimental work is needed to fully elucidate its properties and applications, the foundational knowledge from related systems strongly suggests that this scaffold can contribute to the development of safer, more effective, and more selective medicines. Future research should focus on the development and validation of scalable synthetic routes, comprehensive characterization of its physicochemical properties, and its incorporation into diverse compound libraries for screening against a wide range of biological targets.

References

Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

Mach, R. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4867. [Link]

Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

PubChem. (2025). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. [Link]

Reilly, J. F., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

Google Patents. (2021). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

Deprez-Poulain, R., & Charton, J. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

Aldabbagh, F., et al. (2015). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. [Link]

Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane - [M82566]. [Link]

Tian, G., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry. [Link]

An In-depth Technical Guide to the In Vitro Safety and Toxicity Profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Prepared for Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety Assessment The compound 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a novel chemical entity within...

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety Assessment

The compound 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a novel chemical entity within the promising class of spirocyclic molecules. Spirocycles are increasingly sought after in drug discovery for their inherent three-dimensionality, which can lead to improved potency, selectivity, and physicochemical properties compared to their flatter aromatic counterparts.[1][2] The incorporation of oxa-aza motifs, in particular, can modulate properties like solubility, basicity, and metabolic stability.[1][3] However, the novelty of such a scaffold necessitates a thorough and proactive evaluation of its safety profile.

This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. In the absence of specific published toxicological data for this exact molecule, this document serves as a strategic roadmap, outlining the essential assays, their underlying principles, and detailed protocols. As a Senior Application Scientist, the perspective offered herein is one of predictive and mechanistic toxicology, designed to de-risk development by identifying potential liabilities early.[4][5][6]

Section 1: The Compound and the Strategy

Molecular Structure and Rationale for Spirocyclic Scaffolds

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a saturated heterocyclic compound featuring a spirocyclic junction between an oxetane ring and a piperazine ring.

Spirocyclic Core: This rigid, three-dimensional structure is a key feature. It can optimize the orientation of functional groups for target binding in a controlled manner, potentially enhancing efficacy and reducing off-target interactions that often lead to toxicity.[1]

Oxa-Aza Motifs: The presence of oxygen and nitrogen heteroatoms introduces polarity and potential hydrogen bonding sites, which can improve aqueous solubility and modulate pharmacokinetic properties.[3] Specifically, scaffolds like 2-oxa-6-azaspiro moieties have been used to reduce off-target effects, such as hERG inhibition, by lowering lipophilicity and basicity.[1]

A Tiered Approach to In Vitro Safety Assessment

A robust safety evaluation begins with broad screening assays and progresses to more specific, mechanistic studies. This tiered strategy ensures that resources are used efficiently, and that a comprehensive understanding of the compound's potential liabilities is built systematically.[7][8]

Caption: Tiered workflow for in vitro safety assessment.

Section 2: Foundational Safety Assessment

The initial tier establishes the fundamental interaction of the compound with cellular systems: its general toxicity.

In Silico Predictive Toxicology

Before committing to wet-lab experiments, computational models can predict potential toxicities based on the molecule's structure.[4] Tools like Structure-Activity Relationship (SAR) models and knowledge-based systems (e.g., DEREK) can flag structural alerts associated with mutagenicity, carcinogenicity, or other liabilities. This step is crucial for early de-risking and for guiding the design of subsequent in vitro assays.[5][9]

Basal Cytotoxicity Assessment

Cytotoxicity assays are the cornerstone of in vitro toxicology. They measure the concentration at which a compound causes cell death, providing an IC50 (50% inhibitory concentration) value. This data is essential for two reasons: it offers a baseline measure of potency for adverse effects and, critically, it determines the appropriate, non-lethal concentration range for subsequent, more complex assays like genotoxicity studies.[10][11]

This assay assesses cell membrane integrity. Viable cells take up the neutral red dye and store it within their lysosomes. Damage to the cell surface membrane makes the cells unable to retain the dye.

Cell Culture:

Plate Balb/c 3T3 cells (or another suitable cell line) in a 96-well microtiter plate at a density that ensures logarithmic growth for the duration of the experiment.

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Compound Exposure:

Prepare a stock solution of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in a suitable solvent (e.g., DMSO).

Create a series of dilutions (e.g., 8-10 concentrations) in cell culture medium. The final solvent concentration should be non-toxic (typically ≤0.5%).

Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle control (solvent only) and untreated control wells.

Incubate for 24-48 hours.

Neutral Red Staining:

After incubation, remove the treatment medium.

Add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL) to each well.

Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.

Dye Extraction and Quantification:

Wash the cells with a wash solution (e.g., PBS) to remove excess dye.

Add a dye extraction solution (e.g., a mixture of ethanol and acetic acid) to each well and agitate for 10 minutes to lyse the cells and solubilize the dye.

Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Parameter

Recommended Condition

Rationale

Cell Line

Balb/c 3T3 or HepG2

OECD-recommended for cytotoxicity; HepG2 adds liver relevance.

Exposure Time

24 or 48 hours

Standard duration to observe cytotoxic effects.

Endpoint

Neutral Red Uptake

Measures lysosomal integrity, a sensitive marker of cell health.

Concentrations

8-10 point, log-scale

Ensures a full dose-response curve to accurately calculate IC50.

Section 3: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and is critical for evaluating a compound's potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects.[8] A standard battery includes a bacterial mutation assay and a mammalian cell chromosome damage assay.[7]

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[12] It uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium.

Causality Behind Experimental Choices:

Multiple Strains: Different strains (e.g., TA98, TA100, TA1535) are used to detect different types of mutations (frameshift vs. base-pair substitutions).[15]

Metabolic Activation (S9 Mix): Many chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes. The test is run with and without a rat liver S9 fraction to mimic this metabolic activation.[15][16]

Caption: Workflow for the Ames Test (OECD 471).

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes. A micronucleus is a small, extra nucleus that forms in a daughter cell when a chromosome fragment (clastogenicity) or a whole chromosome (aneugenicity) fails to be incorporated into the main nucleus during cell division.[17][18] Its detection is a strong indicator of genotoxic potential.

Experimental Protocol: In Vitro Micronucleus Test

Cell Culture:

Use a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes) with a stable karyotype.[19]

Culture cells to an appropriate density for treatment.

Compound Exposure:

Treat cells with at least three concentrations of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, selected based on cytotoxicity data (the highest concentration should induce ~50% cytotoxicity).[18]

Include both a short treatment (e.g., 3-6 hours) with and without S9 metabolic activation, and a long treatment (e.g., ~1.5-2 normal cell cycles) without S9.[20]

Include vehicle and positive controls (known clastogens/aneugens).

Cell Harvest:

After treatment, wash the cells and allow them to recover for a period equivalent to 1.5-2 cell cycles to allow for the expression of micronuclei.

(Optional but recommended) Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.[17]

Harvest the cells via trypsinization or centrifugation.

Slide Preparation and Staining:

Treat cells with a hypotonic solution to swell the cytoplasm.

Fix the cells and drop them onto microscope slides.

Stain with a DNA-specific stain (e.g., DAPI or Giemsa).

Microscopic Analysis:

Score at least 2000 cells per concentration for the presence of micronuclei.

A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.[21]

Parameter

Recommended Condition

Rationale

Test System

TK6 cells or human lymphocytes

Validated mammalian cell systems with p53 competency.[19]

Treatment

Short (3-6h) +/- S9; Long (24h) -S9

Covers direct-acting and metabolically activated genotoxins.

Endpoint

Frequency of micronucleated cells

Comprehensive measure of both chromosome breakage and loss.[18]

Analysis

Scoring of ≥2000 cells per dose

Provides statistical power to detect a significant increase.

Section 4: Organ-Specific Toxicity Assessment

Identifying potential organ-specific liabilities is a crucial step in drug development. The liver and heart are two of the most common sites of drug-induced toxicity.[22][23]

In Vitro Hepatotoxicity

The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[24] In vitro models can provide early warnings of potential hepatotoxicity.[25]

Recommended Assay: Cytotoxicity in Human Hepatoma (HepG2) Cells

While primary human hepatocytes are the gold standard, the HepG2 cell line is a robust and widely used model for initial screening.[23][26] The assay protocol is similar to the basal cytotoxicity test described in Section 2.2, but the choice of cell line makes the data specific to liver cells. More advanced assays can use 3D liver spheroids for a more physiologically relevant system.[22][26]

Parameter

Recommended Condition

Rationale

Cell Line

HepG2

Well-characterized human liver cell line, suitable for screening.[26]

Exposure Time

24, 48, and 72 hours

Assesses both acute and delayed onset of cytotoxicity.

Endpoints

ATP content (CellTiter-Glo®), LDH release

Measures metabolic health and membrane integrity, respectively.[26]

Benchmark

Comparison with known hepatotoxins

Provides context for the observed IC50 values.

In Vitro Cardiotoxicity: hERG Channel Inhibition

Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of cardiac arrhythmia (Torsade de Pointes).[27] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen required by regulatory agencies.[28]

Recommended Assay: Automated Patch Clamp for hERG Inhibition

Automated patch clamp technology provides a high-throughput method to directly measure the electrical current flowing through the hERG channel in cells engineered to express it.[27]

Experimental Protocol: hERG Automated Patch Clamp

Cell Preparation:

Use a stable cell line (e.g., HEK293) recombinantly expressing the hERG channel.

Harvest cells and prepare a single-cell suspension.

Automated Patch Clamp Procedure:

Load the cell suspension and test compound solutions onto the automated patch clamp system (e.g., QPatch, SyncroPatch).[27]

The system will automatically establish a whole-cell patch clamp configuration on individual cells.

Apply a specific voltage protocol to elicit the characteristic hERG tail current.

Establish a stable baseline recording.

Compound Application:

Perfuse cells with increasing concentrations of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Record the hERG current at each concentration after it reaches a steady-state effect.

Data Analysis:

Measure the amplitude of the hERG tail current at each concentration.

Calculate the percentage of inhibition relative to the baseline (vehicle control).

Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Caption: Workflow for hERG Inhibition Assay.

Parameter

Recommended Condition

Rationale

Platform

Automated Electrophysiology

High-throughput, direct measure of ion channel function.[27]

Cell Line

HEK293-hERG

Standard, validated system for regulatory safety screening.

Endpoint

IC50 for hERG current inhibition

Quantifies the potency of the compound to block the channel.

Risk Threshold

IC50 > 30 µM or >30x therapeutic Cmax

General industry guideline for an acceptable safety margin.

Section 5: Conclusion and Path Forward

This guide outlines a foundational in vitro strategy to characterize the safety profile of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane. By systematically evaluating cytotoxicity, genotoxicity, and key organ-specific liabilities, researchers can make informed decisions about the compound's potential for further development. A negative or low-risk profile across these assays provides a strong basis for advancing a compound, while a positive finding in any of the core assays (especially the regulatory-driven genotoxicity and hERG tests) would necessitate careful consideration, further mechanistic studies, or structural modification to mitigate the identified risk. This structured, proactive approach to safety is integral to modern, efficient, and ethical drug discovery.

References

Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

Lee, S., et al. (2024, June 5). Comparison of in vitro models for drug-induced liver injury assessment. Applied Biological Chemistry. Retrieved from [Link]

Rezaie, H., et al. (2022, April 22). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Cell Biology and Toxicology. Retrieved from [Link]

Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]

Castell, J. V., et al. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

OECD. (2023, July 4). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD iLibrary. Retrieved from [Link]

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link]

Nucro-Technics. (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]

Wills, J. W., et al. (2024, May 15). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]

Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

Hagiwara, M., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment. Retrieved from [Link]

OECD. (2014, September 26). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. RE-Place. Retrieved from [Link]

Takeda, Y., et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Toxicology. Retrieved from [Link]

Wills, J. W., et al. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Retrieved from [Link]

Gentronix. (2026, March 19). OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. Retrieved from [Link]

Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved from [Link]

Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

Li, Z., et al. (2017, February 15). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation. Retrieved from [Link]

Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

Eskes, C., & Whelan, M. (2012). In vitro Toxicity Testing in the Twenty-First Century. PMC. Retrieved from [Link]

Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Retrieved from [Link]

Labcorp. (n.d.). Exploring In Vitro Testing: Methods, Benefits, and Regulations. Retrieved from [Link]

Expert Opinion on Drug Discovery. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Retrieved from [Link]

Schrödinger. (n.d.). Predictive Toxicology. Retrieved from [Link]

Arshaghi, A. (2024). Machine Learning-Based Predictive Toxicology for Early-Stage Drug De-Risking: An XGBoost Approach with SHAP. BioRxiv. Retrieved from [Link]

Frontiers in Pharmacology. (2025, October 20). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. PMC. Retrieved from [Link]

Royal Society of Chemistry. (2025, January 15). Advancing predictive toxicology: overcoming hurdles and shaping the future. University of Cambridge. Retrieved from [Link]

RTI International. (2026, March 5). Predictive Toxicology and Exploratory Biology Solutions. Retrieved from [Link]

ResearchGate. (2025, August 6). Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. Retrieved from [Link]

ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]

MDPI. (2022, May 25). Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. Retrieved from [Link]

Whitepaper: Assessing the Metabolic Stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane in Human Liver Microsomes

An In-Depth Technical Guide Abstract The strategic incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic profile...

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic profiles of drug candidates. Spirocyclic systems, in particular, have emerged as valuable motifs for their ability to confer conformational rigidity and enhance properties such as metabolic stability.[1][2] This guide provides a comprehensive technical framework for evaluating the in vitro metabolic stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane, a novel heterocyclic building block, using pooled human liver microsomes (HLMs). As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights, detailing not just the procedural steps but the underlying scientific rationale. We will explore the theoretical metabolic liabilities of the scaffold, present a self-validating experimental protocol, and outline the data analysis required to determine key pharmacokinetic parameters, in alignment with regulatory expectations for early drug development.[3][4]

Introduction: The Rationale for Spirocycles and Metabolic Assessment

In the pursuit of novel therapeutics, drug designers are increasingly "escaping flatland" by moving away from planar, aromatic structures towards molecules with greater three-dimensionality.[5] Spirocyclic scaffolds are at the forefront of this movement. Their defining feature—two rings fused at a single quaternary carbon—instills a rigid, well-defined geometry that can optimize ligand-receptor interactions while favorably modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6] Specifically, increasing the fraction of sp3-hybridized carbons (Fsp3) often correlates with improved solubility and metabolic stability, critical factors for a successful drug candidate.[2]

The compound 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane represents a modern scaffold incorporating several key features: an oxetane ring, a piperazine moiety, and a spirocyclic center. Understanding its metabolic fate is paramount before its incorporation into advanced drug candidates. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) family of enzymes, abundant in the endoplasmic reticulum of hepatocytes, is responsible for the clearance of approximately 60% of marketed drugs.[7][8]

The in vitro human liver microsomal (HLM) stability assay is the industry-standard primary screen for this purpose. It is a cost-effective, high-throughput method that provides a reliable measure of a compound's susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance (Clint).[7][9] This guide provides an authoritative walkthrough of this critical assay.

Structural Analysis and Predicted Metabolic Pathways

Before initiating experimental work, a theoretical assessment of the molecule's structure can predict its metabolic "soft spots." This analysis guides the experimental design and aids in later metabolite identification studies. The structure of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane presents several potential sites for biotransformation.

N-Dealkylation: The N-methyl group on the piperazine ring is a classic substrate for CYP-mediated oxidative N-dealkylation.[10] This is often a major metabolic pathway for tertiary amines, resulting in the formation of a secondary amine metabolite and formaldehyde.

C-Hydroxylation: Aliphatic C-H bonds are susceptible to oxidation by CYPs to form hydroxylated metabolites.[11] Likely sites on this scaffold include the carbon atoms alpha to the nitrogen atoms within the piperazine ring and the carbons of the oxetane ring.

Ring Opening: While the saturated piperazine ring is generally stable, the strained oxetane ring could potentially undergo metabolic cleavage, although this is a less common pathway compared to oxidation.[12]

Phase II Conjugation: While the HLM assay primarily assesses Phase I metabolism, any primary or secondary amine or hydroxylated metabolite formed could be a substrate for Phase II conjugation reactions (e.g., glucuronidation) in vivo.[8][13]

Caption: Predicted Phase I metabolic pathways for 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

Experimental Design: A Self-Validating Protocol

The trustworthiness of a metabolic stability assay hinges on a robust, well-controlled protocol. Each component is designed to eliminate confounding variables and ensure that the observed compound depletion is due to enzymatic activity.

Materials & Reagents

Reagent

Specification

Rationale

Test Compound

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

>97% purity

Human Liver Microsomes

Pooled from multiple donors (e.g., >50)

Averages inter-individual variability in CYP expression and activity.[7]

Buffer

100 mM Potassium Phosphate, pH 7.4

Maintains physiological pH for optimal enzyme function.

Cofactor System

NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

Provides a sustained source of NADPH, the required cofactor for CYP activity.[7][9]

Validates that the HLM system is performing within expected activity ranges.

Quenching Solution

Acetonitrile with Internal Standard (e.g., Tolbutamide)

Terminates the enzymatic reaction and aids in accurate quantification by LC-MS/MS.[9]

Experimental Workflow

The workflow is designed for precision and reproducibility.

Caption: High-level workflow for the HLM metabolic stability assay.

Step-by-Step Incubation Protocol

Prepare Reagents: Thaw pooled HLMs and NADPH regenerating system components on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer.

Set Up Incubation Plate: In a 96-well plate, add the HLM suspension to the appropriate wells.

Add Compound: Add the test compound and controls to the HLM suspension to achieve a final concentration of 1 µM. Include a "minus-cofactor" control for the test compound by adding buffer instead of the NADPH system later. The final DMSO concentration should be ≤ 0.25% to avoid inhibiting enzyme activity.[14]

Pre-warm: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

Initiate Reaction: Start the reaction by adding a pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). This is the T=0 time point.

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture into a separate 96-well "stop plate" containing cold acetonitrile with a suitable internal standard.[7][14]

Sample Processing: Once all time points are collected, vortex the stop plate and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound relative to the internal standard.

Data Analysis and Interpretation

Quantitative analysis transforms raw analytical data into meaningful pharmacokinetic parameters.

Primary Data Processing

The peak area ratio of the test compound to the internal standard is calculated for each time point. The percentage of compound remaining at each time point is then determined relative to the T=0 sample.

Calculation of Metabolic Stability Parameters

The rate of disappearance is determined by plotting the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k).

The results should be tabulated clearly, including the validation controls.

Table 1: Sample Metabolic Stability Data

Compound

t½ (min)

Clint (µL/min/mg protein)

8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Calculated Value

Calculated Value

Verapamil (High Clearance Control)

< 10

> 80

Warfarin (Low Clearance Control)

> 60

< 12

The calculated Clint value is then used to classify the compound's metabolic liability.

Table 2: Classification of In Vitro Intrinsic Clearance

Clint (µL/min/mg protein)

Classification

Implication for In Vivo Hepatic Clearance

< 12

Low

Low

12 - 80

Intermediate

Intermediate

> 80

High

High

A high Clint value suggests the compound is rapidly metabolized and may suffer from poor bioavailability and a short half-life in vivo. A low Clint value is desirable, indicating higher metabolic stability.

Conclusion and Strategic Next Steps

The in vitro HLM stability assay is an indispensable tool in early drug discovery for triaging compounds based on their metabolic liabilities. This guide provides the theoretical framework and a robust, self-validating protocol for assessing the stability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane.

If the compound exhibits high clearance: The predicted metabolic pathways (N-demethylation, C-hydroxylation) are likely significant. The next step would be a metabolite identification (MetID) study to confirm the sites of metabolism. This information would guide synthetic chemistry efforts to block these liabilities, for example, by replacing the N-methyl group or introducing fluorine atoms at susceptible positions.

If the compound exhibits low to intermediate clearance: The scaffold is promising from a metabolic perspective. Further studies in hepatocytes would be warranted to investigate the contributions of Phase II metabolism and to obtain a more comprehensive picture of overall hepatic clearance.[15][16]

By systematically applying this protocol, researchers can make data-driven decisions, efficiently optimizing scaffolds like 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane to build drug candidates with a higher probability of clinical success.

References

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies Cytochrome P450 Enzyme and Transporter-Mediated Drug Interactions Guidance for Industry. FDA. [Link]

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

Zheng, M., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 849–860. [Link]

Caracoti, A., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(2), 119-122. [Link]

Regulations.gov. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. [Link]

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

Cruz, L. S., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 289, 117368. [Link]

Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

Karageorge, G. N., et al. (2015). Oxa-azaspiro Derivatives: a Novel Class of Triple Re-uptake Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1045-1050. [Link]

Campeau, L. C., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4742–4745. [Link]

Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 616, 197-219. [Link]

Patel, M., et al. (2022). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 26(2), 337-344. [Link]

Mykhailiuk, P. K., et al. (2021). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. The Journal of Organic Chemistry, 86(4), 3539-3552. [Link]

Synthonix, Inc. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane. Retrieved from [Link]

NextSDS. (n.d.). 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane — Chemical Substance Information. Retrieved from [Link]

Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

Rehman, A., & Ashmy, E. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]

Fura, A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(17), 7451-7480. [Link]

Forrester, M. B. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. OER Commons. [Link]

Irshaid, Y. (n.d.). Drug Biotransformation. [Link]

Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

Fura, A. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of Medicinal Chemistry, 55(17), 7451-7480. [Link]

CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).

Bio-Rad. (2022, September 8). Phase II Drug Metabolism. [Link]

Bolleddula, J., & Chowdhury, S. K. (2023). Unusual Biotransformation Reactions of Drugs and Drug Candidates. Drug Metabolism and Disposition, 51(8), 1045-1058. [Link]

Lewis, D. F. V., & Ito, Y. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Molecules, 25(21), 5049. [Link]

Navigating the Gatekeeper: A Technical Guide to Assessing Blood-Brain Barrier Permeability of 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Compounds

Authored by: A Senior Application Scientist Introduction: The Spirocyclic Scaffold and the Central Nervous System Challenge The development of therapeutics targeting the central nervous system (CNS) is a formidable chall...

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Spirocyclic Scaffold and the Central Nervous System Challenge

The development of therapeutics targeting the central nervous system (CNS) is a formidable challenge, primarily due to the highly selective nature of the blood-brain barrier (BBB). This intricate barrier, formed by tightly packed endothelial cells, meticulously controls the passage of substances into the brain, protecting it from toxins and pathogens while allowing essential nutrients to enter. For medicinal chemists and drug development professionals, designing molecules that can effectively cross this barrier is a critical step in creating effective CNS drugs.

The 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane scaffold has emerged as a promising structural motif in medicinal chemistry. Its unique three-dimensional spirocyclic structure offers a novel chemical space for designing compounds with desirable pharmacological properties. However, the inherent characteristics of this scaffold, including its potential for hydrogen bonding and its specific topology, necessitate a rigorous and multi-faceted approach to evaluating its ability to permeate the BBB.

This in-depth technical guide provides a comprehensive framework for researchers and scientists to assess the BBB permeability of novel compounds based on the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane core. We will delve into the critical physicochemical properties, detail robust in vitro and in vivo experimental protocols, and explore the utility of computational modeling. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure the generation of reliable and translatable data.

I. Physicochemical Properties Governing Blood-Brain Barrier Permeability

The ability of a molecule to cross the BBB is largely dictated by a set of key physicochemical parameters. Understanding and optimizing these properties is the first step in designing CNS-penetrant compounds. For the 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane series, particular attention should be paid to the following:

Lipophilicity (logP/logD): A delicate balance is required. While sufficient lipophilicity is necessary to partition into the lipid membranes of the BBB endothelial cells, excessive lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the free concentration of the drug available to cross the BBB.

Molecular Weight (MW): Generally, smaller molecules (< 400-500 Da) exhibit better BBB permeability. The spirocyclic core of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane provides a rigid framework that can be functionalized, but careful consideration must be given to the size of the substituents.